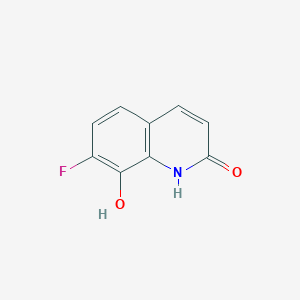

7-fluoro-8-hydroxy-1H-quinolin-2-one

Description

Properties

Molecular Formula |

C9H6FNO2 |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

7-fluoro-8-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H6FNO2/c10-6-3-1-5-2-4-7(12)11-8(5)9(6)13/h1-4,13H,(H,11,12) |

InChI Key |

ZQSKKEGMKMQREQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=O)N2)O)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Considerations

The synthesis of 7-fluoro-8-hydroxy-1H-quinolin-2-one typically involves:

- Construction of the quinolin-2-one core.

- Introduction of the fluorine atom at the 7-position.

- Installation or preservation of the hydroxyl group at the 8-position.

The challenge lies in achieving selective substitution and oxidation without compromising sensitive functional groups.

Method 1: Oxidative Cyclization of Fluorinated Precursors

One documented approach involves starting from fluorinated aniline derivatives, which undergo cyclization and oxidation to form the quinolinone ring with the desired substitution pattern.

- Starting Material: 3-fluoro-4-hydroxyaniline or related fluorinated aniline.

- Key Reagent: 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidizing agent.

- Solvent: Tetrahydrofuran (THF) or aqueous media.

- Conditions: Mild heating (30–60 °C), stoichiometric DDQ.

- Outcome: Efficient conversion to 7-fluoro-8-hydroxy-1H-quinolin-2-one via oxidative aromatization and ring closure.

This method benefits from reduced organic solvent use, minimized by-products, and shorter reaction times, enhancing cost-effectiveness and scalability.

| Parameter | Details |

|---|---|

| Oxidant | DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) |

| Solvent | THF / aqueous media |

| Temperature | 30–60 °C |

| Reaction Time | 1–3 hours |

| Yield | High (typically >70%) |

| Advantages | Mild conditions, eco-friendly solvent use, high selectivity |

Source: Adapted from oxidative methods for quinolinone synthesis

Method 2: Nucleophilic Aromatic Substitution on 7-Chloro-8-hydroxyquinolin-2-one

An alternative approach involves halogen exchange or nucleophilic substitution on a preformed 7-chloro-8-hydroxyquinolin-2-one intermediate:

- Starting Material: 7-chloro-8-hydroxyquinolin-2-one.

- Reagent: Potassium fluoride or other fluoride sources.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF).

- Conditions: Elevated temperature (80–120 °C).

- Mechanism: Fluoride ion displaces chlorine at the 7-position via nucleophilic aromatic substitution.

- Purification: Crystallization or column chromatography.

This method allows direct installation of the fluorine atom on the quinolinone scaffold.

| Parameter | Details |

|---|---|

| Starting Material | 7-chloro-8-hydroxyquinolin-2-one |

| Fluoride Source | Potassium fluoride (KF) |

| Solvent | DMF or DMSO |

| Temperature | 80–120 °C |

| Reaction Time | 4–12 hours |

| Yield | Moderate to good (50–75%) |

| Notes | Requires careful control to avoid decomposition |

Inferred from known nucleophilic aromatic substitution chemistry on quinolinone derivatives.

Method 3: Direct Fluorination of 8-Hydroxyquinolin-2-one

Direct electrophilic fluorination can be attempted on 8-hydroxyquinolin-2-one to introduce fluorine at the 7-position:

- Starting Material: 8-hydroxyquinolin-2-one.

- Fluorinating Agent: Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Solvent: Acetonitrile or dichloromethane.

- Conditions: Room temperature to mild heating.

- Outcome: Regioselective fluorination at position 7.

This method requires optimization to prevent over-fluorination or side reactions.

| Parameter | Details |

|---|---|

| Fluorinating Agent | Selectfluor, NFSI |

| Solvent | Acetonitrile, dichloromethane |

| Temperature | 20–50 °C |

| Reaction Time | 1–6 hours |

| Yield | Variable (30–60%) |

| Challenges | Regioselectivity, controlling mono-fluorination |

Based on typical electrophilic fluorination reactions on heterocycles.

Purification and Characterization

Purification methods commonly used include:

- Recrystallization: From ethanol/water mixtures.

- Column Chromatography: Silica gel with dichloromethane/methanol or ethyl acetate/hexane gradients.

- Characterization: Confirmed by Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Summary Table of Preparation Methods for 7-Fluoro-8-hydroxy-1H-quinolin-2-one

| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Fluorinated aniline derivative | DDQ oxidation, THF, 30–60 °C | >70 | Mild, eco-friendly, high yield | Requires fluorinated precursor |

| 2 | 7-chloro-8-hydroxyquinolin-2-one | KF, DMF, 80–120 °C | 50–75 | Direct fluorination on scaffold | Longer reaction time, moderate yield |

| 3 | 8-hydroxyquinolin-2-one | Selectfluor/NFSI, acetonitrile, 20–50 °C | 30–60 | Simple reagents | Regioselectivity issues |

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-8-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-N-oxides.

Reduction: Reductive cyclization can be performed using catalytic hydrogenation.

Substitution: Nucleophilic substitution of the fluorine atom is a common reaction.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) in ethanol are used for hydrogenation.

Substitution: Nucleophilic reagents like sodium azide and potassium carbonate in dimethylformamide (DMF) are employed.

Major Products Formed:

Oxidation: Quinoline-N-oxides.

Reduction: 6,7-difluoro-4-hydroxyquinolin-2(1H)-one.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7-Fluoro-8-hydroxy-1H-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-8-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 7-fluoro-8-hydroxy-1H-quinolin-2-one and analogous quinolin-2-one derivatives:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 7-Fluoro-8-hydroxy-1H-quinolin-2-one | F (7), OH (8) | C₉H₆FNO₂ | ~179.15* | Dual electronegative/hydrophilic groups; potential H-bonding capability. |

| 8-Fluoro-7-methylquinolin-2(1H)-one | F (8), CH₃ (7) | C₁₀H₈FNO | 177.18 | Methyl increases lipophilicity; reversed substitution pattern vs. target. |

| 8-Bromo-7-fluoroquinolin-2(1H)-one | Br (8), F (7) | C₉H₅BrFNO | 242.04 | Bromine adds steric bulk and polarizability; higher molecular weight. |

| 7-Fluoro-3-phenyl-1H-quinolin-2-one | F (7), Ph (3) | C₁₅H₁₀FNO | 239.24 | Aromatic phenyl enhances π-π interactions; substituent at position 3. |

| 7-Oxidanyl-3,4-dihydro-1H-quinolin-2-one | OH (7), dihydro core (3,4) | C₉H₉NO₂ | 179.17 | Reduced ring aromaticity; altered electronic properties. |

| 7-Bromo-2-methyl-8-quinolinol | Br (7), CH₃ (2), OH (8) | C₁₀H₈BrNO | 238.08 | Bromine and methyl create steric/electronic effects distinct from target. |

*Estimated based on analogous compounds.

Key Observations

Substituent Position and Reactivity: Fluorine at position 7 (target) vs. 8 (8-fluoro-7-methylquinolin-2-one) alters electronic distribution.

Functional Group Effects: Hydroxyl groups (e.g., in 7-hydroxy-1H-quinolin-2-one) improve water solubility and enable interactions with enzymes or receptors, whereas methyl groups (e.g., 8-fluoro-7-methylquinolin-2-one) enhance lipid solubility . Bulky substituents (e.g., phenyl in 7-fluoro-3-phenyl-1H-quinolin-2-one) may sterically hinder binding but improve selectivity for hydrophobic binding pockets .

Ring Modifications: Dihydroquinolinones (e.g., 7-oxidanyl-3,4-dihydro-1H-quinolin-2-one) exhibit reduced aromaticity, affecting conjugation and reactivity compared to fully aromatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.